molecular formula C26H25ClFNO2 B2964061 (E)-3-(4-tert-butylanilino)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]prop-2-en-1-one CAS No. 477888-60-1

(E)-3-(4-tert-butylanilino)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]prop-2-en-1-one

Cat. No.: B2964061
CAS No.: 477888-60-1
M. Wt: 437.94
InChI Key: PAYUITOJEPHAFL-FOCLMDBBSA-N
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Description

(E)-3-(4-tert-butylanilino)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]prop-2-en-1-one is a useful research compound. Its molecular formula is C26H25ClFNO2 and its molecular weight is 437.94. The purity is usually 95%.
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Scientific Research Applications

Organometallic Reactions and Complexes

Organometallic reactions involving similar chemical structures have been studied for their potential in creating complex rhodium(I) complexes through the insertion of arylallene molecules into Rh−H bonds. This process results in compounds with potential applications in catalysis and material science (Jun‐Chul Choi, K. Osakada, Takakazu Yamamoto, 1998).

Analytical Chemistry Applications

In analytical chemistry, derivatives similar to the tert-butyldimethylsilyl group are used for the quantitative determination of various biochemical compounds, aiding in the diagnosis and follow-up of diseases such as neuroblastoma and pheochromocytoma (F. Muskiet, M. C. Stratingh, G. Stob, B. G. Wolthers, 1981).

Synthesis and Drug Development

The synthesis of fluorofuranones from fluoroalkenoates indicates the potential for creating novel fluorinated building blocks, which could have applications in drug development and organic synthesis (K. Pomeisl, J. Čejka, J. Kvíčala, O. Paleta, 2007).

Enantioselective Syntheses

Research on the enantioselective synthesis of Boc-pyrrolidines showcases the application of tert-butyldimethylsilyl protected intermediates in creating highly selective and potent compounds, which can be crucial in medicinal chemistry (Shengde Wu, Steven P. Lee, P. Beak, 1996).

Polymer Science

In polymer science, the anionic polymerization of methacrylate monomers, including those with tert-butoxyethyl groups, highlights the use of similar chemical functionalities in creating well-defined polymers with specific properties (Hongming Zhang, E. Ruckenstein, 1998).

Photophysical Studies

Studies involving the synthesis and photophysical properties of pyrazine-based chromophores, including those with tert-butyl and methoxy groups, indicate potential applications in the development of materials for organic electronics and photonics (Kellyn M Hoffert, Raphaël J Durand, S. Gauthier, F. R. Guen, Sylvain Achelle, 2017).

Properties

IUPAC Name

(E)-3-(4-tert-butylanilino)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClFNO2/c1-26(2,3)19-9-11-20(12-10-19)29-16-15-25(30)18-7-13-21(14-8-18)31-17-22-23(27)5-4-6-24(22)28/h4-16,29H,17H2,1-3H3/b16-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYUITOJEPHAFL-FOCLMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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